molecular formula C24H15N9O4 B11546498 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11546498
M. Wt: 493.4 g/mol
InChI Key: CVFNBNIVTFEJAI-XHPQRKPJSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and fluorenylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, including the formation of the oxadiazole and triazole rings, followed by the introduction of the fluorenylidene and nitro groups. Common synthetic routes include:

    Oxidation: The use of oxidizing agents to form oxadiazole rings.

    Cyclization: The formation of triazole rings through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can also enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro groups.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Solvents: Toluene, acetonitrile, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various oxadiazole and triazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of energetic materials and advanced polymers.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Similar in structure but with different functional groups.

    3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another compound with oxadiazole rings but different substituents.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of oxadiazole, triazole, and fluorenylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various advanced applications.

Properties

Molecular Formula

C24H15N9O4

Molecular Weight

493.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-(2-nitrofluoren-9-ylidene)amino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C24H15N9O4/c25-22-23(30-37-29-22)32-21(13-6-2-1-3-7-13)20(27-31-32)24(34)28-26-19-17-9-5-4-8-15(17)16-11-10-14(33(35)36)12-18(16)19/h1-12H,(H2,25,29)(H,28,34)/b26-19-

InChI Key

CVFNBNIVTFEJAI-XHPQRKPJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C\4/C5=CC=CC=C5C6=C4C=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=C4C5=CC=CC=C5C6=C4C=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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